1-Chloro-4-methoxy-2-vinylbenzene

Description

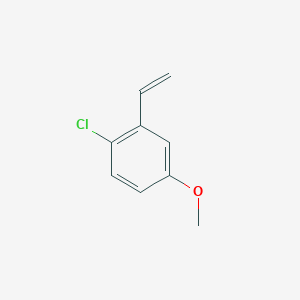

1-Chloro-4-methoxy-2-vinylbenzene (CAS: 937013-40-6) is a chloro-substituted aromatic compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. It features a methoxy group (-OCH₃) at the para position relative to the chlorine atom and a vinyl (-CH=CH₂) group at the ortho position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions catalyzed by palladium (e.g., Suzuki-Miyaura couplings) . The compound is typically stabilized with inhibitors like TBC (tert-butylcatechol) and requires storage under inert atmospheres at -20°C to prevent degradation .

Properties

IUPAC Name |

1-chloro-2-ethenyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGTWIHHDIQHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 1-chloro-4-methoxybenzene with a vinyl group. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature conditions to ensure the desired substitution occurs .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-chloro-4-methoxy-2-ethylbenzene.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.

Major Products:

Oxidation: 1-Chloro-4-methoxy-2-vinylbenzaldehyde or 1-chloro-4-methoxy-2-vinylbenzoic acid.

Reduction: 1-Chloro-4-methoxy-2-ethylbenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-methoxy-2-vinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2-vinylbenzene involves its interaction with various molecular targets. The vinyl group allows for electrophilic addition reactions, while the methoxy and chlorine groups influence the compound’s reactivity and stability. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-chloro-4-methoxy-2-vinylbenzene, we compare it to structurally and functionally related aromatic compounds. Key differences in substituents, reactivity, and applications are highlighted below.

Structural Analogues

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, activating the ring toward electrophilic substitution. However, the chlorine atom (-Cl) is weakly electron-withdrawing, creating a polarized electronic environment ideal for regioselective reactions . In contrast, 1-methoxy-4-cyanobenzene (2a) has a strong electron-withdrawing cyano group (-CN), deactivating the ring and directing reactions to specific positions .

Vinyl Group Reactivity :

Physical Properties

- Boiling/Melting Points :

- This compound’s liquid state (stored at -20°C) contrasts with solid analogues like 1-chloro-2-methoxy-4-methyl-5-nitrobenzene, which has a higher melting point due to nitro group crystallinity .

- Chloroethylene (vinyl chloride), a simpler vinyl-chloro compound, has a boiling point of -13.4°C, highlighting how aromatic substitution increases stability .

Biological Activity

1-Chloro-4-methoxy-2-vinylbenzene, also known as p-chloroanisole, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor against specific enzymes involved in viral replication, such as the main protease of SARS-CoV-2. This suggests potential applications in antiviral therapies.

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Study 1: Antiviral Activity

A study focused on the antiviral activity of this compound found that it effectively inhibits the activity of the SARS-CoV-2 main protease. The compound was tested in vitro, showing significant reductions in viral replication at specific concentrations.

Study 2: Antimicrobial Efficacy

In another research effort, the compound was evaluated for its antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, revealing effective inhibition at concentrations lower than those required for many conventional antibiotics .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 3.30 |

| Escherichia coli | 5.00 |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromo-4-methoxy-2-vinylbenzene | Bromine instead of chlorine | Higher reactivity due to bromine's leaving ability |

| 1-Chloro-4-methylbenzene | Methyl instead of methoxy | Lacks the methoxy oxygen functionality |

| 1-Chloro-2-methoxybenzene | Different positioning of groups | Exhibits different electronic properties due to substitution pattern |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of virology and microbiology. Its effectiveness as an enzyme inhibitor and antimicrobial agent underscores its potential as a valuable compound in pharmaceutical applications.

Future studies should focus on:

- Mechanistic studies to elucidate its interactions at the molecular level.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of synthetic derivatives that may enhance its biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-4-methoxy-2-vinylbenzene, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution. For example, methoxy and vinyl groups may be introduced sequentially using chloro-substituted precursors. Intermediate characterization requires GC-MS for purity assessment, H/C NMR to confirm substitution patterns, and FTIR to track functional groups. Stability of the vinyl group under reaction conditions should be monitored via kinetic studies .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use enclosed systems and local exhaust ventilation to minimize inhalation risks (acute toxicity Category 4 per CLP). Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in inert atmospheres at ≤4°C to prevent degradation. Emergency measures include ethanol rinses for skin contact and activated charcoal for accidental ingestion .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology : NMR chemical shifts are diagnostic: the vinyl proton (δ 5.1–6.3 ppm, multiplet) and methoxy group (δ 3.7–3.9 ppm, singlet) differentiate it from non-vinyl analogs (e.g., 4-methoxybenzyl chloride). High-resolution MS confirms molecular ion peaks (CHClO, [M+H] at m/z 169.05) .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties of this compound?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals. The electron-withdrawing chloro group lowers HOMO energy (-6.2 eV), while the methoxy group increases electron density on the benzene ring. Solvent effects (PCM model) refine dipole moment predictions (~2.8 D) .

Q. What contradictory data arise in studying the compound’s reactivity, and how are they resolved?

- Methodology : Discrepancies in vinyl group stability under acidic conditions may stem from trace impurities (e.g., residual AlCl in Friedel-Crafts reactions). Use controlled experiments with purified intermediates and LC-MS to track byproducts. Contradictory kinetic data require Arrhenius analysis to isolate temperature-dependent degradation pathways .

Q. How does the compound’s steric profile influence its application in cross-coupling reactions?

- Methodology : The ortho-chloro and para-methoxy groups create steric hindrance, reducing Suzuki-Miyaura coupling efficiency. Optimize using bulky ligands (e.g., SPhos) and microwave-assisted heating (120°C, 20 min) to achieve >80% yield. X-ray crystallography of Pd intermediates confirms coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.